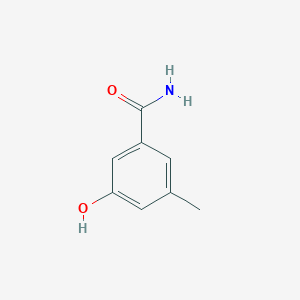

3-Hydroxy-5-methylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

3-hydroxy-5-methylbenzamide |

InChI |

InChI=1S/C8H9NO2/c1-5-2-6(8(9)11)4-7(10)3-5/h2-4,10H,1H3,(H2,9,11) |

InChI Key |

RQYMESHCRVFXSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-5-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of the novel compound, 3-Hydroxy-5-methylbenzamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development by offering detailed experimental protocols, predicted characterization data, and visualizations of the synthetic workflow.

Introduction

3-Hydroxy-5-methylbenzamide is an aromatic amide containing a phenol and a methyl group on the benzene ring. Its structural motifs are of interest in medicinal chemistry due to the prevalence of substituted benzamides in a variety of biologically active compounds. This guide outlines a feasible synthetic pathway starting from commercially available 3-hydroxy-5-methylbenzoic acid.

Proposed Synthesis of 3-Hydroxy-5-methylbenzamide

The proposed synthesis involves a two-step process starting from 3-hydroxy-5-methylbenzoic acid. The first step is the conversion of the carboxylic acid to an acyl chloride using thionyl chloride. The second step is the amidation of the resulting acyl chloride with aqueous ammonia to yield the final product. Notably, the phenolic hydroxyl group is not expected to react with thionyl chloride under the conditions employed for the carboxylic acid conversion, thus negating the need for a protecting group strategy[1][2][3].

Synthesis Workflow

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-5-methylbenzoyl chloride

Materials:

-

3-hydroxy-5-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-hydroxy-5-methylbenzoic acid (1.0 eq.) in anhydrous toluene.

-

Slowly add thionyl chloride (1.5 eq.) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases (can be monitored by holding a piece of moist pH paper near the condenser outlet).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 3-hydroxy-5-methylbenzoyl chloride is obtained as an oil or low-melting solid and is typically used in the next step without further purification.

Step 2: Synthesis of 3-Hydroxy-5-methylbenzamide

Materials:

-

Crude 3-hydroxy-5-methylbenzoyl chloride

-

Concentrated aqueous ammonia (NH₄OH)

-

Dichloromethane (DCM)

-

Beaker

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., water or ethanol/water mixture)

Procedure:

-

Dissolve the crude 3-hydroxy-5-methylbenzoyl chloride in dichloromethane in a beaker and cool the solution in an ice bath to 0°C.

-

Slowly add an excess of cold, concentrated aqueous ammonia dropwise to the stirred solution. A white precipitate of the amide should form.

-

Continue stirring the mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Hydroxy-5-methylbenzamide.

Purification

The crude 3-Hydroxy-5-methylbenzamide can be purified by recrystallization.

Procedure:

-

Dissolve the crude product in a minimum amount of a hot solvent, such as water or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Characterization of 3-Hydroxy-5-methylbenzamide

Physical and Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol [4] |

| Appearance | White to off-white solid |

| Melting Point | Not available (expected to be a crystalline solid) |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., ethanol, DMSO) |

Predicted Spectroscopic Data

The predicted ¹H NMR spectrum in DMSO-d₆ would show distinct signals for the aromatic protons, the methyl group, the amide protons, and the hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | br s | 1H | -OH |

| ~7.8 (br s), ~7.2 (br s) | br s | 2H | -CONH₂ |

| ~7.0 - 7.3 | m | 3H | Ar-H |

| ~2.3 | s | 3H | -CH₃ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The amide and hydroxyl protons are expected to be broad and may exchange with D₂O.

The predicted ¹³C NMR spectrum would show eight distinct carbon signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 170 | C=O (amide) |

| ~157 | C-OH |

| ~139 | C-CH₃ |

| ~135 | C-CONH₂ |

| ~122 | Ar-CH |

| ~118 | Ar-CH |

| ~114 | Ar-CH |

| ~21 | -CH₃ |

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, broad | O-H stretch (phenol) |

| 3350 - 3150 | Medium | N-H stretch (amide) |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~2920 | Weak | C-H stretch (methyl) |

| 1660 - 1630 | Strong | C=O stretch (amide I) |

| 1620 - 1590 | Medium | N-H bend (amide II) |

| 1600, 1475 | Medium | C=C stretch (aromatic ring) |

| 1300 - 1000 | Strong | C-O stretch (phenol) |

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 151 | [M]⁺ (Molecular ion) |

| 134 | [M - NH₃]⁺ |

| 106 | [M - CONH₂ - H]⁺ |

Logical Relationships in Characterization

The following diagram illustrates the logical flow of characterizing the synthesized compound.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of 3-Hydroxy-5-methylbenzamide. The outlined experimental protocols are based on well-established chemical transformations and should be readily adaptable in a standard organic synthesis laboratory. The predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This information is intended to facilitate further research into the properties and potential applications of this and related molecules in the field of drug discovery and development.

References

Physical and chemical properties of 3-Hydroxy-5-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Hydroxy-5-methylbenzamide. Due to a notable lack of experimentally determined data for this specific compound in publicly accessible literature, this document presents computed properties alongside empirical data from structurally related analogs to offer a comparative perspective. Furthermore, this guide outlines a plausible multi-step synthesis protocol, standard analytical methodologies for characterization, and a proposed biological screening workflow based on the known activities of similar substituted benzamides. This document is intended to serve as a foundational resource for researchers and professionals in drug development, facilitating further investigation into the therapeutic potential of 3-Hydroxy-5-methylbenzamide.

Physical and Chemical Properties

There is a significant scarcity of experimentally determined physical and chemical data for 3-Hydroxy-5-methylbenzamide. The information available is primarily computational.

Computed Properties of 3-Hydroxy-5-methylbenzamide

The following table summarizes the computed physicochemical properties of 3-Hydroxy-5-methylbenzamide, providing a theoretical baseline for its characteristics.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | PubChem[1] |

| Molecular Weight | 151.16 g/mol | PubChem[1] |

| XLogP3 | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 151.063328530 Da | PubChem[1] |

| Monoisotopic Mass | 151.063328530 Da | PubChem[1] |

| Topological Polar Surface Area | 63.3 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Experimental Properties of Structurally Related Compounds

To provide a practical context, the following table presents experimentally determined properties of two structurally similar compounds: 3-Methylbenzamide and 3-Hydroxy-N-methylbenzamide. These compounds differ by the absence of the hydroxyl group and the presence of an N-methyl group, respectively.

| Property | 3-Methylbenzamide | 3-Hydroxy-N-methylbenzamide |

| CAS Number | 618-47-3 | 15788-97-3 |

| Molecular Formula | C₈H₉NO | C₈H₉NO₂ |

| Molecular Weight | 135.16 g/mol | 151.16 g/mol |

| Melting Point | 94-96 °C | Not Available |

| Boiling Point | Not Available | Not Available |

| Physical State | Solid[2] | Solid |

Experimental Protocols

The following sections detail a proposed synthesis route for 3-Hydroxy-5-methylbenzamide and a standard workflow for its analytical characterization. These protocols are based on established chemical principles and published methods for similar compounds.

Proposed Synthesis of 3-Hydroxy-5-methylbenzamide

The synthesis of 3-Hydroxy-5-methylbenzamide can be envisioned as a two-stage process: first, the synthesis of the precursor 3-hydroxy-5-methyl-benzoic acid, followed by its amidation.

Stage 1: Synthesis of 3-Hydroxy-5-methyl-benzoic Acid

This protocol is adapted from the synthesis of 3-hydroxy-5-methyl-benzoic acid from 3-methyl-5-nitrobenzoic acid.[3]

-

Step 1a: Reduction of the Nitro Group: 3-methyl-5-nitrobenzoic acid is reduced to 3-amino-5-methylbenzoic acid. This can be achieved using a variety of reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.

-

Step 1b: Diazotization and Hydrolysis: The resulting 3-amino-5-methylbenzoic acid is then converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0-5 °C). The diazonium salt is subsequently hydrolyzed by heating the solution, which replaces the diazonium group with a hydroxyl group to yield 3-hydroxy-5-methyl-benzoic acid. The product can be purified by recrystallization.

Stage 2: Amidation of 3-Hydroxy-5-methyl-benzoic Acid

This is a general procedure for the direct amidation of a carboxylic acid.[4][5][6]

-

Step 2a: Activation of the Carboxylic Acid: 3-hydroxy-5-methyl-benzoic acid (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide). A coupling agent such as thionyl chloride, oxalyl chloride, or a carbodiimide (e.g., DCC or EDC) is added to activate the carboxylic acid, forming a more reactive intermediate (an acyl chloride or an active ester).

-

Step 2b: Amination: Ammonia, either as a gas bubbled through the solution or as a solution in a suitable solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide), is added to the activated carboxylic acid derivative. The reaction is typically stirred at room temperature until completion.

-

Step 2c: Work-up and Purification: The reaction mixture is worked up to remove by-products and unreacted starting materials. This may involve washing with acidic and basic aqueous solutions, followed by extraction with an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure 3-Hydroxy-5-methylbenzamide.

Analytical Characterization Workflow

The identity and purity of the synthesized 3-Hydroxy-5-methylbenzamide would be confirmed using standard analytical techniques.[7][8][9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The ¹H NMR spectrum would show characteristic peaks for the aromatic protons, the methyl group protons, the amide protons, and the hydroxyl proton. The ¹³C NMR spectrum would show the expected number of signals corresponding to the different carbon environments in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups. Characteristic absorption bands for the O-H stretch of the phenol, the N-H stretches of the primary amide, the C=O stretch of the amide (Amide I band), and the N-H bend of the amide (Amide II band) would be expected.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 3-Hydroxy-5-methylbenzamide.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final compound. A single sharp peak in the chromatogram would indicate a high degree of purity.

Mandatory Visualizations

Proposed Synthesis Workflow

Caption: Proposed multi-step synthesis of 3-Hydroxy-5-methylbenzamide.

Proposed Biological Screening Workflow

Given that substituted benzamides have shown potential as antimicrobial and anticancer agents, a hypothetical screening cascade is proposed to evaluate the biological activity of 3-Hydroxy-5-methylbenzamide.[11][12][13][14][15]

Caption: Hypothetical workflow for biological activity screening.

Conclusion

3-Hydroxy-5-methylbenzamide is a small molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. While there is a clear need for comprehensive experimental characterization, this guide provides a solid theoretical and practical framework for initiating such studies. The proposed synthesis and analytical protocols offer a clear path for obtaining and verifying the compound, and the suggested biological screening cascade provides a roadmap for exploring its potential therapeutic applications. It is hoped that this guide will stimulate further research into this and other under-characterized benzamide derivatives.

References

- 1. 3-Hydroxy-5-methylbenzamide | C8H9NO2 | CID 58911384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 3-HYDROXY-5-METHYL-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. cais.uga.edu [cais.uga.edu]

- 10. analytical techniques for estimation of organic compounds | PPTX [slideshare.net]

- 11. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nanobioletters.com [nanobioletters.com]

- 14. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Biological Activity of Novel Benzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities exhibited by novel benzamide derivatives. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and serving as a versatile template for the design of new therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to facilitate further research and development in this promising area.

Antimicrobial Activity

A significant area of investigation for novel benzamide derivatives is their potential as antimicrobial agents. Researchers have synthesized and evaluated a range of these compounds against various bacterial strains, demonstrating their potential to address the growing challenge of antimicrobial resistance.

Data Presentation: Antimicrobial Activity of Novel Benzamide Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 5a | Bacillus subtilis | 25 | 6.25 | [1] |

| Escherichia coli | 31 | 3.12 | [1] | |

| 6b | Escherichia coli | 24 | 3.12 | [1] |

| 6c | Bacillus subtilis | 24 | 6.25 | [1] |

Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial activity of novel benzamide derivatives is commonly assessed using the following methods:

1. Disc Diffusion Method:

This method provides a qualitative assessment of antimicrobial activity.

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a sterile saline solution.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and evenly streaked over the entire surface of a Mueller-Hinton agar plate.

-

Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the benzamide derivative dissolved in a suitable solvent (e.g., DMSO). The discs are then placed onto the inoculated agar surface.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement: The diameter of the clear zone of inhibition around each disc, where bacterial growth is prevented, is measured in millimeters.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method provides quantitative data on the lowest concentration of a compound that inhibits visible bacterial growth.

-

Preparation of Serial Dilutions: Two-fold serial dilutions of the benzamide derivatives are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Controls: Positive (broth with bacteria) and negative (broth only) controls are included.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Experimental Workflow: Antimicrobial Activity Screening

Caption: Workflow for antimicrobial screening of benzamide derivatives.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Certain benzamide derivatives have demonstrated potent anti-inflammatory properties, suggesting their therapeutic potential in managing inflammatory disorders.

Data Presentation: Anti-inflammatory Activity of N-phenylcarbamothioylbenzamides

| Compound ID | Anti-inflammatory Activity (% Inhibition) | Ulcer Index | PGE2 Level (pg/mL) | Reference |

| 1e | 61.45 | 0.2 | 68.32 | [2] |

| 1h | 51.76 | 0.2 | 54.15 | [2] |

| Indomethacin (Reference) | 22.43 | 0.6 | 96.13 | [2] |

Experimental Protocols: Carrageenan-Induced Paw Edema in Mice

This is a widely used and well-established in vivo model for evaluating the acute anti-inflammatory activity of compounds.

-

Animals: Male or female Swiss albino mice are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly divided into groups: a control group, a reference standard group (e.g., indomethacin), and test groups for different doses of the benzamide derivatives.

-

Compound Administration: The test compounds and the reference drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

-

Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% w/v carrageenan solution in saline is administered into the right hind paw of each mouse.

-

Measurement of Paw Volume: The paw volume is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: Inhibition of NF-κB

A key mechanism underlying the anti-inflammatory effects of some benzamides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Caption: Inhibition of the NF-κB signaling pathway by benzamide derivatives.

Anticancer Activity

The development of novel anticancer agents is a critical area of pharmaceutical research. Several benzamide derivatives have shown promising antiproliferative activity against various cancer cell lines, operating through diverse mechanisms of action.

Data Presentation: Anticancer Activity of Benzamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| BJ-13 | Gastric Cancer Cells | Potent (specific value not provided) | ROS-mediated mitochondrial dysfunction and apoptosis | [3] |

| 20b | Various Cancer Cell Lines | 0.012 - 0.027 | Tubulin polymerization inhibitor | [4] |

| 1 | HCT-116 (Colon) | 18.5 | VEGFR-2 inhibitor | [5] |

| MCF-7 (Breast) | 22.3 | |||

| 11 | HCT-116 (Colon) | 12.1 | VEGFR-2 inhibitor | [5] |

| MCF-7 (Breast) | 15.8 |

Experimental Protocols: Anticancer Activity Evaluation

1. Cell Viability Assay (MTT Assay):

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the benzamide derivatives for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the benzamide derivative at its IC50 concentration for a specified time.

-

Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters cells with compromised membranes, indicating late apoptosis or necrosis).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Signaling Pathways in Cancer

1. ROS-Mediated Mitochondrial Dysfunction and Apoptosis:

Some benzamide derivatives exert their anticancer effects by inducing the generation of reactive oxygen species (ROS). Excessive ROS levels lead to mitochondrial damage and initiate the intrinsic apoptotic pathway.

Caption: ROS-mediated apoptosis induced by a benzamide derivative.

2. VEGFR-2 Inhibition:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Some benzoxazole-benzamide conjugates act as potent inhibitors of VEGFR-2.

Caption: Inhibition of the VEGFR-2 signaling pathway.

This technical guide highlights the significant potential of novel benzamide derivatives across multiple therapeutic areas. The provided data, experimental protocols, and pathway visualizations serve as a valuable resource for researchers dedicated to the discovery and development of next-generation pharmaceuticals based on this versatile chemical scaffold.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 3. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 4. Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

In-Vitro Antimicrobial Activity of N-Benzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro antimicrobial activity of N-Benzamide derivatives. It summarizes key quantitative data, details common experimental protocols, and visualizes workflows and structure-activity relationships to support ongoing research and development in this promising area of antimicrobial discovery.

Quantitative Antimicrobial Activity Data

The following tables summarize the in-vitro antimicrobial activity of various N-Benzamide derivatives against a range of bacterial and fungal strains. The data, including Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm, has been compiled from multiple studies to provide a comparative overview.

Table 1: Antibacterial Activity of N-Benzamide Derivatives (MIC in µg/mL)

| Compound | Derivative | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |

| 5a | 4-hydroxy-N-phenylbenzamide | 6.25 | - | 3.12 | - | [1][2] |

| 6b | N-(4-methylphenyl)benzamide | 6.25 | - | 3.12 | - | [1] |

| 6c | N-(4-chlorophenyl)benzamide | - | - | - | - | [1] |

| 3b | N-((2-hydroxynaphthalen-1-yl)(4-chlorophenyl)methyl)-4-morpholinobenzamide | Excellent Activity | Excellent Activity | - | - | [3] |

| 3g | N-((2-hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl)-4-morpholinobenzamide | Excellent Activity | Excellent Activity | - | - | [3] |

| 3k | N-((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)-4-morpholinobenzamide | Excellent Activity | Excellent Activity | - | - | [3] |

| 4a | N'-((E)-phenylmethylidene)-3,4-dimethoxybenzohydrazide | - | Most Promising | Most Promising | Most Promising | [4] |

| 4h | N'-((E)-(4-chlorophenyl)methylidene)-3,4-dimethoxybenzohydrazide | - | Most Promising | Most Promising | Most Promising | [4] |

| 4i | N'-((E)-(4-nitrophenyl)methylidene)-3,4-dimethoxybenzohydrazide | - | Most Promising | Most Promising | Most Promising | [4] |

Table 2: Antibacterial Activity of N-Benzamide Derivatives (Zone of Inhibition in mm)

| Compound | Derivative | Bacillus subtilis | Escherichia coli | Reference |

| 5a | 4-hydroxy-N-phenylbenzamide | 25 | 31 | [1][2] |

| 6b | N-(4-methylphenyl)benzamide | 24 | - | [1] |

| 6c | N-(4-chlorophenyl)benzamide | - | 24 | [1] |

Table 3: Antifungal Activity of N-Benzamide Derivatives (MIC in µg/mL)

| Compound | Derivative | Candida albicans | Reference |

| 4i | N'-((E)-(4-nitrophenyl)methylidene)-3,4-dimethoxybenzohydrazide | Most Promising | [4] |

| 5 | 2-Amino-N-(4-methoxyphenyl)benzamide | Excellent Potential | [5] |

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the study of in-vitro antimicrobial activity of N-Benzamide derivatives. These protocols are based on standardized methods to ensure reproducibility.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other suitable broth medium

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

N-Benzamide derivative stock solution of known concentration

-

Positive control (broth with inoculum, no compound)

-

Negative control (broth only)

-

Pipettes and sterile tips

Procedure:

-

Preparation of Dilutions: Add 100 µL of sterile broth to each well of a 96-well plate.

-

Add 100 µL of the N-Benzamide derivative stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

-

Inoculation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 10 µL of the diluted inoculum to each well, except for the negative control wells.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Reading Results: The MIC is the lowest concentration of the N-Benzamide derivative at which there is no visible growth (turbidity) in the well.

Agar Disc Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disc impregnated with the agent.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Sterile filter paper discs (6 mm diameter)

-

N-Benzamide derivative solution of known concentration

-

Positive control (disc with a standard antibiotic)

-

Negative control (disc with solvent only)

-

Forceps

-

Ruler or caliper

Procedure:

-

Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

-

Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.

-

Allow the plate to dry for 3-5 minutes.

-

Disc Application: Aseptically apply sterile filter paper discs impregnated with a known concentration of the N-Benzamide derivative onto the surface of the agar.

-

Gently press each disc with sterile forceps to ensure complete contact with the agar.

-

Place the control discs on the same plate, ensuring they are spaced far enough apart (at least 24 mm) to prevent overlapping zones of inhibition.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Reading Results: Measure the diameter of the zone of complete growth inhibition around each disc in millimeters (mm).

Visualizations

The following diagrams illustrate key workflows and relationships in the study of N-Benzamide derivatives' antimicrobial activity.

Caption: Experimental workflow for in-vitro antimicrobial susceptibility testing.

Caption: Structure-Activity Relationship (SAR) of N-Benzamide derivatives.

Caption: Proposed antimicrobial mechanism of action.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. goums.ac.ir [goums.ac.ir]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. hardydiagnostics.com [hardydiagnostics.com]

- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

IUPAC name and CAS number for 3-Hydroxy-5-methylbenzamide

This technical guide provides a comprehensive overview of 3-Hydroxy-5-methylbenzamide, including its chemical identity, physicochemical properties, a postulated synthesis protocol, and a proposed workflow for biological activity screening. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identification and Properties

3-Hydroxy-5-methylbenzamide is a substituted aromatic amide. Its core structure consists of a benzene ring substituted with a hydroxyl group, a methyl group, and a carboxamide group at positions 3, 5, and 1, respectively.

Table 1: Physicochemical Data for 3-Hydroxy-5-methylbenzamide

| Property | Value | Source |

| IUPAC Name | 3-hydroxy-5-methylbenzamide | [1] |

| CAS Number | 1243289-99-7 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Canonical SMILES | CC1=CC(=CC(=C1)O)C(=O)N | [1] |

| InChI Key | RQYMESHCRVFXSO-UHFFFAOYSA-N | [1] |

| XLogP3 | 0.8 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 151.063328530 Da | [1] |

| Monoisotopic Mass | 151.063328530 Da | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

Experimental Protocols

2.1. Postulated Synthesis of 3-Hydroxy-5-methylbenzamide

The proposed synthesis involves the conversion of 3-hydroxy-5-methylbenzoic acid to its corresponding amide.

Step 1: Synthesis of 3-Hydroxy-5-methylbenzoic acid

A potential precursor, 3-hydroxy-5-methylbenzoic acid, can be synthesized from 3-methyl-5-nitrobenzoic acid.[2] The general procedure involves the reduction of the nitro group to an amino group, followed by diazotization and hydrolysis to the hydroxyl group.

Step 2: Amidation of 3-Hydroxy-5-methylbenzoic acid

The carboxylic acid can be converted to the amide via an acyl chloride intermediate.

-

Materials: 3-hydroxy-5-methylbenzoic acid, thionyl chloride (SOCl₂), dichloromethane (DCM), ammonium hydroxide (NH₄OH), ice, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of 3-hydroxy-5-methylbenzoic acid in dry DCM, add thionyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-hydroxy-5-methylbenzoyl chloride.

-

Dissolve the crude acyl chloride in an inert solvent like diethyl ether and add it dropwise to a cooled, concentrated solution of ammonium hydroxide with vigorous stirring.

-

Continue stirring for 1-2 hours at room temperature.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Hydroxy-5-methylbenzamide.

-

Purify the crude product by recrystallization or column chromatography.

-

Potential Biological Activity and Screening

Benzamide derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory effects.[4][5][6][7][8] Therefore, it is plausible that 3-Hydroxy-5-methylbenzamide may possess similar biological properties. A general workflow for screening its potential biological activity is outlined below.

3.1. Proposed Biological Screening Workflow

A primary screening of 3-Hydroxy-5-methylbenzamide could involve a panel of in vitro assays to assess its potential as an antimicrobial, anticancer, and enzyme inhibitory agent.

-

Antimicrobial Activity: The compound can be tested against a panel of pathogenic bacteria and fungi using methods like the broth microdilution assay to determine the minimum inhibitory concentration (MIC).

-

Anticancer Activity: The cytotoxic effects of the compound can be evaluated against a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) using assays such as the MTT or SRB assay to determine the IC₅₀ value.

-

Enzyme Inhibition: Based on the structural similarity to known inhibitors, the compound could be screened against specific enzymes. For instance, many benzamides are known to inhibit histone deacetylases (HDACs).[8]

Visualizations

4.1. Proposed Synthetic Pathway

The following diagram illustrates the proposed two-step synthesis of 3-Hydroxy-5-methylbenzamide from 3-hydroxy-5-methylbenzoic acid.

References

- 1. 3-Hydroxy-5-methylbenzamide | C8H9NO2 | CID 58911384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-HYDROXY-5-METHYL-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. 3-HYDROXY-5-METHYL-BENZOIC ACID | 585-81-9 [chemicalbook.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. nanobioletters.com [nanobioletters.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzamides are a versatile class of chemical compounds with a broad spectrum of therapeutic applications. Their diverse pharmacological activities stem from their ability to interact with various biological targets, most notably dopamine and serotonin receptors, as well as enzymes like histone deacetylases (HDACs). This technical guide provides an in-depth overview of the core therapeutic applications of substituted benzamides, focusing on their use as antipsychotics, antidepressants, antiemetics, and anticancer agents. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to serve as a comprehensive resource for researchers and drug development professionals in the field.

Introduction to Substituted Benzamides

Substituted benzamides are structurally related to benzamide, a derivative of benzoic acid. The therapeutic versatility of this class of compounds is achieved through various substitutions on the benzamide scaffold, which modulate their binding affinity and selectivity for different biological targets.[1] Key therapeutic agents from this class include amisulpride, sulpiride, metoclopramide, and several investigational compounds in oncology. Their mechanisms of action are diverse, ranging from dopamine and serotonin receptor antagonism to enzyme inhibition.[2][3]

Therapeutic Applications

Antipsychotic and Antidepressant Applications

Substituted benzamides, particularly amisulpride and sulpiride, are effective in treating psychiatric conditions like schizophrenia and dysthymia.[2][4] Their primary mechanism of action involves the selective modulation of dopamine D2 and D3 receptors in the mesolimbic system.[4][5]

At low doses (e.g., 50 mg/day of amisulpride), these drugs preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and subsequent antidepressant and anxiolytic effects, which is beneficial for treating dysthymia and the negative symptoms of schizophrenia.[2][6] At higher doses (e.g., 400-800 mg/day of amisulpride), they act as antagonists at postsynaptic D2/D3 receptors, which is effective in managing the positive symptoms of schizophrenia.[6] Amisulpride has also been shown to have a high affinity for serotonin 5-HT7 receptors, which may contribute to its antidepressant properties.[2]

Clinical Efficacy of Amisulpride in Schizophrenia (Negative Symptoms)

| Study/Analysis | Comparator | Key Finding |

| Subanalysis of ESCAPE study[4] | - | 34.6% of patients achieved a ≥50% reduction in PANSS negative score from baseline to week 8. |

| Leucht et al. Meta-analysis[7] | Placebo | Amisulpride was superior for improving negative symptoms in patients with persistent, predominantly negative symptoms. |

| Danion et al. (1995)[8] | Placebo | Both 100 mg/d and 300 mg/d of amisulpride were significantly more effective than placebo in reducing SANS total scores. |

| Kumar and Singh (2014)[9] | Olanzapine | Amisulpride showed a 74.96% improvement in SANS scores, comparable to olanzapine (68.30%). |

Receptor Binding Affinities (Ki) of Amisulpride

| Receptor | Ki (nM) | Reference |

| Dopamine D2 | 3 ± 1 | [2] |

| Dopamine D3 | 3.5 ± 0.5 | [2] |

| Serotonin 5-HT7a | 11.5 ± 0.7 | [2] |

| Serotonin 5-HT2B | 13 ± 1 | [2] |

Antiemetic and Prokinetic Applications

Metoclopramide, a well-known substituted benzamide, is widely used as an antiemetic and prokinetic agent. Its antiemetic effects are primarily mediated through the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[10] Additionally, at higher concentrations, metoclopramide acts as a serotonin 5-HT3 receptor antagonist, contributing to its antiemetic efficacy, particularly in the context of chemotherapy-induced nausea and vomiting.[5][10] Its prokinetic effects on the gastrointestinal tract are believed to be mediated by both dopamine receptor antagonism and cholinergic mechanisms.[7]

Pharmacological Profile of Metoclopramide at 5-HT3A Receptors

| Parameter | Value | Condition | Reference |

| IC50 (Peak Current) | 0.064 µM | Equilibrium application | [5] |

| IC50 (Integrated Current) | 0.076 µM | Equilibrium application | [5] |

Anticancer Applications

A growing area of research is the application of substituted benzamides as anticancer agents, particularly as histone deacetylase (HDAC) inhibitors.[3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in cancer.[11] Certain substituted benzamides, such as entinostat (MS-275), have been shown to inhibit HDAC activity, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][11]

In Vitro Antiproliferative Activity (IC50) of Benzamide-Based HDAC Inhibitors

| Compound | Cell Line | IC50 (µM) | Reference |

| 7j | MCF-7 | 0.83 | [11] |

| 7j | T47D | 1.4 | [11] |

| 7b | MCF-7 | 3.6 | [11] |

| 7b | T47D | 3.8 | [11] |

| Vorinostat (reference) | MCF-7 | 4.6 | [11] |

| Vorinostat (reference) | T47D | 2.22 | [11] |

In Vitro HDAC Enzyme Inhibition (IC50) of Benzamide-Based HDAC Inhibitors

| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |

| 7j | 0.65 | 0.78 | 1.70 | [11] |

| Entinostat (reference) | 0.93 | 0.95 | 1.8 | [11] |

Experimental Protocols

Dopamine D2 Receptor Competition Binding Assay

This protocol is adapted for a 96-well plate format to determine the binding affinity of a test compound for the dopamine D2 receptor using [3H]-spiperone as the radioligand.[4]

Materials:

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Radioligand: [3H]-spiperone (specific activity ~15-20 Ci/mmol).

-

Non-specific Binding (NSB) Agent: 5 µM (+)-butaclamol.

-

Receptor Source: Membrane preparation from cells stably expressing the human dopamine D2 receptor.

-

Test Compound: Serial dilutions of the substituted benzamide of interest.

-

96-well polystyrene plates.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Prepare a membrane suspension of the D2 receptor-expressing cells in ice-cold assay buffer. Homogenize the suspension using a short burst from an Ultra-Turrax.

-

In a 96-well plate, add the following in order to achieve a total assay volume of 1,000 µl:

-

450 µl of assay buffer.

-

200 µl of the test compound at various concentrations (for total binding, add assay buffer instead).

-

200 µl of either assay buffer (for total binding and competition) or 5 µM (+)-butaclamol (for non-specific binding).

-

150 µl of the membrane preparation.

-

-

Initiate the binding reaction by adding 200 µl of [3H]-spiperone solution (final concentration ~0.1-0.3 nM, which is 2-3 times the Kd).

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with 3 ml of ice-cold assay buffer.

-

Transfer the filters to scintillation vials, add 4-5 ml of scintillation fluid, and allow to equilibrate for at least 4 hours.

-

Measure the radioactivity in a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MTT Cell Viability Assay

This protocol outlines the procedure for determining the cytotoxic effects of substituted benzamides on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13][14]

Materials:

-

Cell Culture Medium: Appropriate for the cancer cell line being tested.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

MTT Reagent: 5 mg/ml MTT in sterile PBS.

-

Solubilization Solution: e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

-

Test Compound: Serial dilutions of the substituted benzamide in cell culture medium.

-

96-well flat-bottom tissue culture plates.

-

Humidified incubator (37°C, 5% CO2).

-

Microplate reader.

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µl of culture medium.

-

Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

-

After 24 hours, remove the medium and add 100 µl of fresh medium containing various concentrations of the test compound. Include wells with medium only (blank) and cells with medium containing the vehicle (negative control).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

After the incubation period, add 10 µl of the MTT reagent to each well (final concentration 0.5 mg/ml).

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking, to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, by plotting a dose-response curve.

Synthesis of N-Substituted Benzamides from Benzoic Acid

This protocol describes a general method for the synthesis of N-substituted benzamides from benzoic acid via an acid chloride intermediate.[15]

Materials:

-

Benzoic acid derivative.

-

Thionyl chloride (SOCl2) or oxalyl chloride.

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

The desired primary or secondary amine.

-

Triethylamine (TEA) or another suitable base.

-

Saturated sodium bicarbonate solution.

-

Brine (saturated NaCl solution).

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

-

Rotary evaporator.

-

Standard laboratory glassware.

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, dissolve the benzoic acid derivative (1 equivalent) in an excess of thionyl chloride. Reflux the mixture for 2-4 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acid chloride can be used directly in the next step.

-

Amide Formation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the amine solution to 0°C in an ice bath. Slowly add the acid chloride solution dropwise to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Signaling Pathways and Visualizations

Dopamine D2 Receptor Signaling Pathway

Substituted benzamides acting as antipsychotics primarily target the dopamine D2 receptor, a G protein-coupled receptor (GPCR).[8] The D2 receptor is coupled to the Gi/o family of G proteins.[8][9] Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels.[8] This, in turn, reduces the activity of protein kinase A (PKA). D2 receptor activation can also lead to the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor desensitization.[7] Antagonism of this pathway by substituted benzamides is the basis for their antipsychotic effects.

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening substituted benzamides for their potential anticancer activity, from initial synthesis to in vivo testing.

Caption: Anticancer Drug Screening Workflow.

Conclusion

Substituted benzamides represent a clinically and scientifically significant class of compounds with a wide array of therapeutic applications. Their ability to be chemically modified to target specific biological pathways with high affinity and selectivity makes them attractive candidates for drug development. This guide has provided a comprehensive overview of their major therapeutic uses, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes. Continued research into the structure-activity relationships and mechanisms of action of novel substituted benzamides holds promise for the development of new and improved therapies for a range of diseases.

References

- 1. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. droracle.ai [droracle.ai]

- 7. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 9. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 12. atcc.org [atcc.org]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Benzoic acid from benzamide synthesis: Pharmaceutical Chemistry Practical [pharmacyinfoline.com]

- 15. Dopamine - Wikipedia [en.wikipedia.org]

Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of hydroxy-substituted benzamides, a versatile class of compounds with significant therapeutic potential across various biological targets. This document outlines their primary mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action

Hydroxy-substituted benzamides exert their biological effects through interaction with a range of protein targets. The primary mechanisms identified in the literature include:

-

Dopamine Receptor Antagonism: A significant number of hydroxy-substituted benzamides function as antagonists at dopamine D2-like receptors (D2, D3, and D4). This is the basis for their use as antipsychotic and antiemetic agents[1][2]. By blocking the binding of dopamine, these compounds modulate downstream signaling pathways, primarily the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels[3]. The affinity for the receptor is influenced by the substitution pattern on the benzamide ring, with polar groups at the meta (5-) and para (4-) positions potentially enhancing binding to the D4 receptor[4].

-

Enzyme Inhibition: Hydroxy-substituted benzamides have been shown to inhibit the activity of several key enzymes:

-

Histone Deacetylases (HDACs): Certain derivatives act as HDAC inhibitors, which is a mechanism of action being explored for cancer therapy. The benzamide moiety often serves as a zinc-binding group within the enzyme's active site[4][5]. The substitution pattern on the benzamide ring is critical for both potency and selectivity against different HDAC isoforms[4][6].

-

Ribonucleotide Reductase: Benzohydroxamic acids, a related class, are known inhibitors of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. This inhibition is a key mechanism for their antineoplastic activity[7][8]. The inhibitory potency is attributed to the hydroxamic acid portion complexing with a metal ion in the enzyme and the substituted benzene ring contributing to the quantitative aspects of inhibition[7].

-

Acetylcholinesterase (AChE): Some hydroxy-substituted benzamides exhibit inhibitory activity against acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This makes them of interest for the symptomatic treatment of Alzheimer's disease[9][10].

-

12-Lipoxygenase (12-LOX): Specific benzamide derivatives have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme involved in inflammatory pathways[11][12][13][14][15].

-

Quantitative Data: Inhibitory Potency

The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) for representative hydroxy-substituted benzamides against various targets.

Table 1: Histone Deacetylase (HDAC) Inhibition

| Compound | 2-Substituent | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity for HDAC3 | Reference |

| 16 | -SMe | >10000 | >10000 | 30 | >300-fold vs. other isoforms | [4] |

| 20 | -OH | - | - | Potent (exact value not specified) | Not selective over HDAC1 and 2 | [4] |

| MS-275 (Entinostat) | - | 930 | 950 | 1800 | - | [5] |

| 7j | -NH2 | 650 | 780 | 1700 | - | [5] |

| 11r | N-hydroxycinnamamide derivative | 11.8 | 498.1 | 3.9 | Dual HDAC1/3 selective | [16] |

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

| Compound | AChE IC50 (nM) | BChE IC50 (nM) | AChE/BChE Selectivity Ratio | Reference |

| 5a | 5.48 | 52.2 | 9.5 | [9] |

| 5c | 0.77 | 30.6 | 39.7 | [9] |

| 5i | 1.06 | 7.3 | 6.9 | [9] |

| Capsaicin | Inactive | Inactive | - | [9] |

Table 3: Ribonucleotide Reductase Inhibition

| Compound | ID50 (µM) | Antitumor Activity (L1210 mice) | Reference |

| 2,3,4-trihydroxy-BHA | 3.5 | 30% increase in life span | [8] |

| 3,4-dihydroxy-BHA | - | 103% increase in life span | [8] |

Table 4: Dopamine D2 and D3 Receptor Binding Affinity

| Compound | D2 Ki (nM) | D3 Ki (nM) | D3 vs. D2 Selectivity | Reference |

| 6a | - | 1.4 - 43 | 67 - 1831-fold | [17] |

| 7a | - | 2.5 - 31 | 73 - 1390-fold | [17] |

Signaling Pathways and Inhibitory Mechanisms

The following diagrams illustrate the key signaling pathways and inhibitory mechanisms associated with hydroxy-substituted benzamides.

Caption: Dopamine D2 receptor antagonism by hydroxy-substituted benzamides.

Caption: Mechanism of Histone Deacetylase (HDAC) inhibition.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of the mechanism of action of hydroxy-substituted benzamides.

This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat striatum) or cultured cells expressing the D2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a radioligand (e.g., [3H]spiperone), and varying concentrations of the hydroxy-substituted benzamide.

-

For non-specific binding determination, a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol) is used.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (concentration of the compound that inhibits 50% of radioligand binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

This assay measures the functional consequence of D2 receptor antagonism by quantifying the changes in intracellular cAMP levels.

Protocol:

-

Cell Culture and Plating:

-

Culture cells stably expressing the dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., HBSS with HEPES).

-

Pre-incubate the cells with varying concentrations of the hydroxy-substituted benzamide for a defined period (e.g., 15 minutes).

-

Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (an adenylyl cyclase activator) for another incubation period (e.g., 30 minutes).

-

-

cAMP Detection:

-

Lyse the cells to release intracellular cAMP.

-

Quantify cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen). These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the antagonist concentration.

-

Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.

-

Caption: Workflow for a cAMP functional assay.

This spectrophotometric assay measures the ability of a compound to inhibit the activity of lipoxygenase.

Protocol:

-

Reaction Mixture Preparation:

-

In a quartz cuvette, prepare a reaction mixture containing buffer (e.g., 0.1 M Tris-HCl, pH 7.5), the lipoxygenase enzyme, and the test compound (hydroxy-substituted benzamide) at various concentrations.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes).

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate (e.g., linoleic acid or arachidonic acid).

-

Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Caption: Workflow for a lipoxygenase inhibition assay.

References

- 1. innoprot.com [innoprot.com]

- 2. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies [mdpi.com]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-activity relationships of benzohydroxamic acid inhibitors of ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of hydroxy- and amino-substituted benzohydroxamic acids: inhibition of ribonucleotide reductase and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diposit.ub.edu [diposit.ub.edu]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. mdpi.com [mdpi.com]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. ijpsonline.com [ijpsonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

Spectral analysis of 3-Hydroxy-5-methylbenzamide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Hydroxy-5-methylbenzamide (C₈H₉NO₂) is a substituted aromatic amide. The structural characterization of such novel compounds is fundamental in various scientific disciplines, including medicinal chemistry, materials science, and drug development. Spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure and purity of newly synthesized molecules. This guide details the application of NMR, IR, and Mass Spectrometry for the analysis of 3-Hydroxy-5-methylbenzamide.

Molecular Structure:

Chemical Properties (Computed):

| Property | Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Monoisotopic Mass | 151.063328530 Da[1] |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Predicted and Analogous Spectral Data

Due to the absence of published experimental spectra for 3-Hydroxy-5-methylbenzamide, this section presents predicted values and data from structurally related analogs to guide researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of 3-Hydroxy-5-methylbenzamide is expected to show distinct signals for the aromatic protons, the methyl group protons, the amide protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | Ar-OH |

| ~7.8 | Broad Singlet | 1H | -CONH₂ |

| ~7.2 | Broad Singlet | 1H | -CONH₂ |

| ~7.0 | Singlet | 1H | Ar-H |

| ~6.8 | Singlet | 1H | Ar-H |

| ~6.7 | Singlet | 1H | Ar-H |

| ~2.3 | Singlet | 3H | -CH₃ |

Illustrative ¹H NMR Data for 3-Methylbenzamide (in CDCl₃): [2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.65 | Singlet | 1H | Ar-H |

| 7.59-7.51 | Multiplet | 1H | Ar-H |

| 7.45-7.42 | Multiplet | 2H | Ar-H |

| 6.19 | Broad | 2H | -CONH₂ |

| 2.39 | Singlet | 3H | -CH₃ |

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O |

| ~158 | C-OH |

| ~139 | C-CH₃ |

| ~134 | C-CONH₂ |

| ~122 | Ar-C |

| ~118 | Ar-C |

| ~114 | Ar-C |

| ~21 | -CH₃ |

Illustrative ¹³C NMR Data for 3-Methylbenzamide (in CDCl₃): [2]

| Chemical Shift (ppm) | Assignment |

| 170.54 | C=O |

| 138.34 | Ar-C |

| 133.52 | Ar-C |

| 132.82 | Ar-C |

| 128.65 | Ar-C |

| 128.16 | Ar-C |

| 124.48 | Ar-C |

| 21.33 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 | O-H, N-H | Stretching |

| 3030 | C-H (aromatic) | Stretching |

| 2950-2850 | C-H (methyl) | Stretching |

| 1660 | C=O (amide I) | Stretching |

| 1620 | N-H | Bending |

| 1600, 1475 | C=C (aromatic) | Stretching |

| 1250 | C-O | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 151 | [M]⁺, Molecular ion |

| 135 | [M-NH₂]⁺ |

| 134 | [M-NH₃]⁺ |

| 106 | [M-CONH₂-H]⁺ |

| 77 | [C₆H₅]⁺ |

Illustrative Mass Spectrometry Data for 3-Methylbenzamide: [2]

The mass spectrum of 3-methylbenzamide shows a molecular ion peak at m/z = 135[2].

Experimental Protocols

The following are detailed methodologies for the key analytical techniques discussed.

NMR Spectroscopy

3.1.1. Sample Preparation Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The solution should be clear and free of any particulate matter.

3.1.2. ¹H NMR Acquisition A proton NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

3.1.3. ¹³C NMR Acquisition A carbon NMR spectrum is acquired on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. The spectral width is generally around 200-220 ppm.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation For a solid sample, an attenuated total reflectance (ATR) accessory is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

3.2.2. Data Acquisition The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

3.3.1. Sample Preparation A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

3.3.2. Data Acquisition The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The mass spectrum is acquired in positive or negative ion mode over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a synthesized organic compound.

Caption: Experimental workflow for spectral analysis.

Structure Elucidation Logic

This diagram shows the logical relationship between the different spectroscopic techniques in determining the structure of a molecule.

Caption: Logic of structure elucidation.

Conclusion

This technical guide provides a foundational understanding of the spectral analysis of 3-Hydroxy-5-methylbenzamide. While direct experimental data is currently limited, the presented protocols and analogous data offer a robust starting point for researchers. The combination of NMR, IR, and Mass Spectrometry, as outlined, is essential for the conclusive structural determination and characterization of this and other novel chemical entities. It is recommended that researchers performing de novo synthesis of this compound acquire and publish the full spectral data to contribute to the public scientific record.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxy-5-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of 3-Hydroxy-5-methylbenzamide, a crucial step in early-stage drug development. Due to the limited publicly available data for this specific compound, this document outlines standardized experimental protocols and data presentation formats, utilizing data from the parent compound, benzamide, as a representative example. This guide is intended to equip researchers with the necessary framework to design and execute robust physicochemical characterization studies, ensuring data quality and regulatory compliance.

Introduction

3-Hydroxy-5-methylbenzamide is a substituted aromatic amide whose therapeutic potential is yet to be fully elucidated. A thorough understanding of its solubility and stability is paramount for formulation development, pharmacokinetic profiling, and ensuring product efficacy and safety. Solubility dictates the bioavailability of an orally administered drug, while stability studies are essential for determining storage conditions, shelf-life, and identifying potential degradation products that could be inactive or toxic. This guide details the requisite experimental procedures for these critical assessments.

Physicochemical Properties of 3-Hydroxy-5-methylbenzamide

While experimental data is scarce, computational models provide some insight into the basic physicochemical properties of 3-Hydroxy-5-methylbenzamide.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | PubChem |

| Molecular Weight | 151.16 g/mol | PubChem |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

Note: These are computationally predicted values and should be confirmed by experimental analysis.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. Solubility should be assessed in various media relevant to the physiological environment and manufacturing processes.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

-

Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract. Also, select a range of relevant organic solvents (e.g., ethanol, methanol, acetone).

-

Sample Preparation: Add an excess amount of 3-Hydroxy-5-methylbenzamide to a known volume of each solvent in a sealed container.

-

Equilibration: Agitate the samples at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, centrifuge or filter the samples to separate the undissolved solid. The concentration of the dissolved compound in the supernatant is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express solubility in mg/mL or µg/mL.